molecular formula C17H17N3O5 B11049045 2-Hydroxyimino-N,N-bis(3-methoxyphenyl)malonamide

2-Hydroxyimino-N,N-bis(3-methoxyphenyl)malonamide

Cat. No.: B11049045
M. Wt: 343.33 g/mol
InChI Key: YVCIXAHCFMASSG-UHFFFAOYSA-N
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Description

2-Hydroxyimino-N,N-bis(3-methoxyphenyl)malonamide is a chemical compound with the molecular formula C17H17N3O5 It is known for its unique structure, which includes a hydroxyimino group and two methoxyphenyl groups attached to a malonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyimino-N,N-bis(3-methoxyphenyl)malonamide typically involves the reaction of malonamide derivatives with appropriate reagents to introduce the hydroxyimino and methoxyphenyl groups

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyimino-N,N-bis(3-methoxyphenyl)malonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-Hydroxyimino-N,N-bis(3-methoxyphenyl)malonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxyimino-N,N-bis(3-methoxyphenyl)malonamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the methoxyphenyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyimino-N,N-bis(2-methoxyphenyl)malonamide
  • 2-Hydroxyimino-N,N-bis(4-methoxyphenyl)malonamide

Uniqueness

2-Hydroxyimino-N,N-bis(3-methoxyphenyl)malonamide is unique due to the position of the methoxy groups on the phenyl rings. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C17H17N3O5

Molecular Weight

343.33 g/mol

IUPAC Name

2-hydroxyimino-N,N'-bis(3-methoxyphenyl)propanediamide

InChI

InChI=1S/C17H17N3O5/c1-24-13-7-3-5-11(9-13)18-16(21)15(20-23)17(22)19-12-6-4-8-14(10-12)25-2/h3-10,23H,1-2H3,(H,18,21)(H,19,22)

InChI Key

YVCIXAHCFMASSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=NO)C(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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